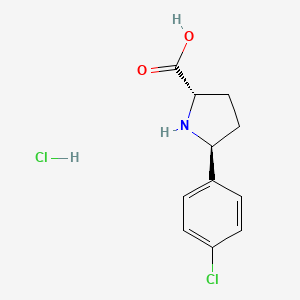
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
準備方法
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with acetohydrazide. One common method includes the following steps:
Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Acetylation: The 2,3-dihydro-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and hydrazones.
科学的研究の応用
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial properties.
類似化合物との比較
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
2,3-dihydro-1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: A compound with a similar core structure but different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts unique chemical reactivity and biological properties compared to other indole derivatives.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(2,3-dihydroindol-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7,11H2,(H,12,14) |
InChIキー |
DLEQWJFYRNCVPU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)


![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)






![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)

![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
